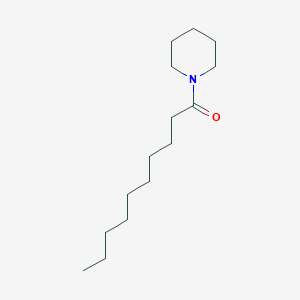

N-(Decanoyl)piperidine

Description

Contextualizing N-Acylpiperidines as Key Bioactive Scaffolds

The piperidine (B6355638) ring is a fundamental structural motif found in a vast number of pharmaceuticals and naturally occurring alkaloids. mdpi.comijnrd.org Piperidine and its derivatives are integral components in over twenty classes of drugs. mdpi.com The incorporation of a piperidine moiety can enhance the bioavailability of a drug. dut.ac.za

N-acylpiperidines, a subclass of piperidine derivatives, are recognized as important bioactive scaffolds. dut.ac.zaresearchgate.net This means their molecular structure serves as a foundation for the development of new compounds with specific biological activities. These activities are diverse and depend on the nature of the acyl group and any other substitutions on the piperidine ring. dut.ac.zamdpi.com Research has shown that N-acylpiperidines can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and insect repellent properties. pnas.orgdut.ac.zanih.gov For instance, the well-known insect repellent DEET is an N,N-diethyl-meta-toluamide, a related N-acylamide. The study of N-acylpiperidines has led to the development of quantitative structure-activity relationship (QSAR) models, which help in predicting the biological efficacy of new derivatives. pnas.orgdtic.mil

Overview of the Research Landscape for N-(Decanoyl)piperidine and Related Derivatives

Research on this compound has primarily focused on its potential as a bioactive molecule. ontosight.ai It is often used as an intermediate in the synthesis of more complex organic compounds for medicinal chemistry. The decanoyl group increases the lipophilicity of the molecule, which can enhance its ability to interact with biological membranes.

Studies have investigated the biological activities of this compound and its derivatives, screening them against various biological targets like enzymes and receptors. ontosight.ai For example, research into N-acylpiperidines has included the synthesis and testing of numerous analogues for mosquito repellency. pnas.orgdtic.mil In these studies, the length and structure of the acyl chain are varied to determine the effect on repellency.

The synthesis of this compound and its derivatives is well-established, typically involving the acylation of piperidine with decanoyl chloride or the amidation of decanoic acid with piperidine. These methods allow for the creation of a library of related compounds for further biological evaluation. The investigation into the structure-activity relationships of these compounds is an active area of research, aiming to design and synthesize novel derivatives with improved biological activities. pnas.orgmdpi.comdtic.mil

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-yldecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-9-12-15(17)16-13-10-8-11-14-16/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSPQJILWCTPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399649 | |

| Record name | N-(DECANOYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-66-1 | |

| Record name | 1-(1-Piperidinyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(DECANOYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Decanoyl Piperidine and Analogues

Established Synthetic Pathways for N-Substituted Piperidines

Traditional synthetic routes to N-substituted piperidines, including N-(decanoyl)piperidine, are well-established. These methods focus on either forming the amide bond with a pre-existing piperidine (B6355638) ring or constructing the piperidine core itself through various cyclization strategies.

Amide Bond Formation Strategies for Decanoylation

The most direct method for synthesizing this compound is through the acylation of piperidine with a decanoyl derivative. This involves forming an amide bond, a reaction of fundamental importance in organic and medicinal chemistry. nih.govucl.ac.uk The standard approach involves the reaction of piperidine with decanoyl chloride, often under anhydrous conditions.

To improve reaction efficiency and yield, various coupling agents can be employed to activate the carboxylic acid (decanoic acid). These reagents facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate. nih.govucl.ac.uk Commonly used coupling agents are carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net Other modern coupling reagents include uronium-based agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uknih.gov

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Typical Additive(s) | Key Features |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble byproducts, easy removal. researchgate.net |

| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP | Forms insoluble dicyclohexylurea byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | DIPEA | High efficiency, often used in peptide synthesis. ucl.ac.uknih.gov |

| T3P | n-Propylphosphonic acid anhydride | - | High reactivity, clean reaction profiles. ucl.ac.uk |

The choice of solvent and reaction conditions is critical to optimize the synthesis and minimize side reactions. The purification of the final product, this compound, is typically achieved through column chromatography or recrystallization to ensure high purity.

Ring-Forming Reactions for Piperidine Core Generation

The piperidine ring itself is a six-membered heterocycle that can be synthesized through several classical organic reactions. nih.gov These methods are fundamental for creating a wide variety of substituted piperidines that can subsequently be acylated.

One of the most common methods is the hydrogenation of pyridine derivatives . Pyridines can be reduced to piperidines using catalytic hydrogenation under transition metal catalysis (e.g., rhodium, ruthenium, platinum) and often harsh conditions like high pressure and temperature. nih.govyoutube.com

Intramolecular cyclization reactions are another key strategy. These involve the ring closure of a linear precursor containing a nitrogen atom and a suitable electrophilic center. Examples include:

Reductive Amination: The intramolecular cyclization of amino-aldehydes or amino-ketones. beilstein-journals.org

Intramolecular Nucleophilic Substitution: Ring closure via displacement of a leaving group by an amine. dtic.mil

Radical Cyclization: Formation of the piperidine ring through radical-mediated processes, for instance, from 1,6-enynes. nih.gov

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic structures, including piperidines, from diene precursors using catalysts like Grubbs' catalyst. researchgate.net

Cycloaddition reactions , such as the Diels-Alder reaction, can also be employed to construct the piperidine skeleton. nih.govbeilstein-journals.org For example, an aza-Diels-Alder reaction between an imine and a diene can form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. dtic.mil

Advanced and Stereoselective Synthesis Approaches for Piperidine Derivatives

Modern synthetic chemistry has focused on developing more efficient and stereoselective methods for producing complex, three-dimensional molecules like chiral piperidine derivatives. news-medical.net These advanced strategies are crucial for drug discovery, where specific stereoisomers often exhibit desired biological activity. thieme-connect.com

Chemo-Enzymatic Strategies for Chiral Piperidine Scaffolds

Chemo-enzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions. nih.gov This approach leverages enzymes to perform highly regio- and stereoselective transformations that are often difficult to achieve with traditional chemical methods. acs.orgnih.gov These strategies are particularly valuable for creating chiral piperidine scaffolds, which are important cores in many active pharmaceuticals. researchgate.netthieme-connect.com

A novel and powerful two-stage process simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling. news-medical.netnih.gov This modular approach allows for the rapid and selective functionalization of the piperidine ring. researchgate.netchemrxiv.org

The first step involves biocatalytic C-H oxidation , where an enzyme, such as an engineered cytochrome P450 monooxygenase, selectively introduces a hydroxyl group at a specific, unactivated C-H bond on the piperidine ring. researchgate.netnews-medical.net This enzymatic step provides high enantioselectivity. chemistryviews.org

In the second step, the hydroxylated piperidine intermediate undergoes a radical cross-coupling reaction . news-medical.net Techniques like nickel-electrocatalytic decarboxylative cross-coupling can then be used to form new carbon-carbon bonds at the functionalized position, coupling the piperidine with various aryl fragments without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.netchemistryviews.org This combined strategy streamlines the synthesis of complex 3D molecules, providing access to architectures that were previously difficult to synthesize. news-medical.netnih.gov

Asymmetric dearomatization of readily available pyridines is a powerful strategy for the synthesis of chiral piperidines. nih.govmdpi.com This approach converts flat, aromatic pyridine precursors into three-dimensional, stereochemically defined piperidine structures. acs.org

A versatile chemo-enzymatic method employs a one-pot cascade reaction involving two key enzymes: an amine oxidase and an ene-reductase (ERED). acs.orgnih.gov The process typically starts with the chemical reduction of an activated pyridinium salt to a tetrahydropyridine (THP). The amine oxidase then oxidizes the THP in situ to generate a dihydropyridinium (DHP) intermediate. nih.gov This DHP, which has an activated C=C bond, is then asymmetrically reduced by an ene-reductase in a stereoselective manner to yield the final chiral piperidine. acs.orgchemrxiv.org This cascade has been successfully applied to the synthesis of key intermediates for several therapeutic drugs. nih.govchemrxiv.org

Alternative approaches include transition-metal catalysis, such as using a chiral copper hydride (CuH) complex to catalyze the C-C bond-forming dearomatization of pyridines directly, eliminating the need for pre-activation of the pyridine ring. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in safety, efficiency, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the N-acylation of piperidine is a reaction well-suited to this technology. General methods for amide bond formation in flow systems can be directly applied.

One sustainable approach involves the N-acetylation of amines using acetonitrile as the acetylating agent over an alumina catalyst in a continuous-flow reactor. mdpi.com This method avoids hazardous and toxic carboxylic acid derivatives. In this setup, a solution of the amine in acetonitrile is passed through a heated packed bed of the catalyst. This principle can be extended to longer-chain amides, although it would require a different acyl source than acetonitrile.

A more direct analogue to conventional synthesis involves reacting piperidine with an activated form of decanoic acid, such as decanoyl chloride, in a flow reactor. The reagents would be pumped from separate reservoirs to a T-mixer, where they combine and enter a heated reaction coil. The residence time in the coil, controlled by the flow rate and coil volume, allows for the reaction to proceed to completion. Subsequent in-line purification, using scavenger resins to remove excess reagents or byproducts, can yield the desired this compound directly. nih.gov

Another innovative flow technique utilizes plasma for the direct N-acylation of amines with esters. rsc.org While less common, this method highlights the cutting-edge approaches being developed for amide synthesis, which could potentially be adapted for compounds like this compound.

The table below outlines representative conditions for N-acylation of secondary amines like piperidine in a continuous flow setup, based on analogous reactions.

| Acyl Source | Catalyst/Promoter | Temperature | Residence Time | Yield |

|---|---|---|---|---|

| Acetonitrile | Aluminum(III) oxide | 25 °C | 27 min | Good |

| Ester | Argon Plasma | N/A | N/A | Good to Excellent |

| Acyl Chloride | None (Direct Reaction) | Elevated | Minutes | High (Expected) |

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis (MAOS) has become a staple in medicinal chemistry for its ability to dramatically reduce reaction times and often improve yields. nih.govmdpi.com The synthesis of amides is a particularly successful application of this technology.

The direct amidation of a carboxylic acid and an amine is a green chemistry approach that is greatly facilitated by microwave irradiation. For the synthesis of this compound, a mixture of decanoic acid and piperidine can be heated under microwave irradiation, often without a solvent. This method can be conducted with a catalyst, such as ceric ammonium nitrate (CAN), to facilitate the reaction at high temperatures (e.g., 160-165 °C) for a period of a few hours. nih.gov Other protocols utilize different catalysts or proceed catalyst-free at higher temperatures (up to 270 °C), achieving good to excellent yields in minutes to hours. This contrasts sharply with conventional heating methods which may require much longer reaction times.

The key advantages of microwave heating are the rapid, uniform heating of the reaction mixture and the ability to reach temperatures and pressures higher than conventional reflux, which accelerates the dehydration step crucial for amide bond formation.

Below is a table summarizing typical conditions for microwave-assisted direct amidation applicable to the synthesis of this compound.

| Reactants | Catalyst | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Decanoic Acid, Piperidine | Ceric Ammonium Nitrate (CAN) | Solvent-free, 160-165 °C | ~2 hours | High |

| Naphthenic Acids, Various Amines | None | Solvent-free, 270 °C | Minutes | Good to Excellent |

| Various Acids, Various Amines | None | Solvent-free | Minutes to Hours | Variable |

Ring Expansion Processes in Piperidine Synthesis

Before N-acylation can occur, the piperidine ring itself must be synthesized. While many methods exist, ring expansion processes represent a sophisticated strategy for constructing substituted piperidine scaffolds, often with high stereocontrol. researchgate.net These methods typically start with a smaller, readily available ring system, such as a pyrrolidine (B122466).

A prominent method involves the ring expansion of prolinols (2-hydroxymethylpyrrolidines), which are easily derived from the chiral pool amino acid, proline. nih.gov The process is initiated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. This facilitates an intramolecular cyclization to form a strained bicyclic aziridinium ion intermediate. acs.org The subsequent nucleophilic attack on this intermediate occurs at one of the carbon atoms of the aziridinium ring. Regioselective opening of the three-membered ring at the most hindered position leads to the formation of a six-membered piperidine ring with the nucleophile incorporated at the 3-position. nih.govacs.org

This methodology is versatile, allowing for the introduction of a wide array of carbon, nitrogen, and oxygen nucleophiles. acs.org The regioselectivity of the nucleophilic attack can be influenced by substituents on the nitrogen atom and elsewhere on the pyrrolidine ring, proceeding under either kinetic or thermodynamic control depending on the nucleophile used. nih.gov This provides a powerful route to enantiopure 3-substituted piperidines, which can then be N-acylated to produce analogues of this compound with specific modifications on the heterocyclic core.

Synthesis of this compound Analogues with Modified Alkyl Chains or Piperidine Moieties

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in various biological contexts. Modifications can be made to the N-acyl chain or to the piperidine ring itself.

Modification of the Alkyl Chain: Analogues with different alkyl chain lengths, degrees of unsaturation, or branching can be readily synthesized by reacting piperidine with the corresponding acyl chloride or carboxylic acid. For example, using acyl chlorides such as octanoyl chloride or dodecanoyl chloride would yield N-octanoylpiperidine and N-dodecanoylpiperidine, respectively. Introducing functionalities like aromatic rings (e.g., using benzoyl chloride) or heterocyclic fragments (e.g., using isoxazole-3-carbonyl chloride) is also a common strategy. mdpi.com These reactions typically proceed under standard Schotten-Baumann conditions or by using modern coupling agents.

Modification of the Piperidine Moiety: Creating analogues with substituents on the piperidine ring requires the synthesis of the appropriately substituted piperidine precursor. A wide variety of substituted piperidines are commercially available or can be synthesized using methods like those described in section 2.2.4. For instance, 4-methylpiperidine or 3-phenylpiperidine can be acylated with decanoyl chloride to introduce substitution at the 4- or 3-position of the ring. The synthesis of N-benzylpiperidine and N-benzylpiperazine derivatives has been explored for various biological targets, demonstrating the common practice of modifying the N-substituent. unisi.it

The following table presents examples of synthesized N-acylpiperidine analogues with modifications to either the acyl chain or the piperidine ring.

| Analogue Type | Modification Example | Synthetic Precursors | Potential Biological Target Class |

|---|---|---|---|

| Modified Acyl Chain | N-(Adamantane-1-carbonyl)anabasine | Anabasine, Adamantane-1-carbonyl chloride | Antiviral |

| Modified Acyl Chain | N-(Isoxazole-3-carbonyl)anabasine | Anabasine, Isoxazole-3-carbonyl chloride | Antimicrobial |

| Modified Piperidine Ring | (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | (E)-ethyl 3-(4-hydroxyphenyl)acrylate, 1-(2-chloroethyl)piperidine | Antimicrobial |

| Modified Piperidine Ring | Benzylpiperidine derivatives | Substituted benzyl bromides, N-Boc-4-methylenepiperidine | Enzyme Inhibitors |

Structure Activity Relationship Sar Studies of N Decanoyl Piperidine and Analogues

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of N-acylpiperidines, including N-(decanoyl)piperidine, significantly influences their interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation. nih.gov However, the acylation of the nitrogen atom introduces a partial double-bond character to the C-N bond due to conjugation with the carbonyl group. nih.gov This results in a "pseudoallylic strain" that can influence the orientation of substituents on the piperidine ring, particularly at the 2-position, favoring an axial orientation. nih.gov

Computational studies and analysis of crystallographic data from databases like the Cambridge Structural Database and the Protein Data Bank have shown that while the chair conformation is generally favored, a twist-boat conformation can also be adopted. nih.gov The energy difference between these conformations is relatively small, suggesting that the less favorable twist-boat form might be stabilized through interactions with a biological target like a protein. nih.gov The specific conformation adopted by the this compound molecule can affect how it fits into a binding pocket, influencing the strength and type of molecular interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Impact of N-Acyl Chain Length on Biological Activity

The length and nature of the N-acyl chain are critical determinants of the biological activity of N-acylpiperidines. The decanoyl group, with its ten-carbon chain, imparts a significant degree of lipophilicity to the this compound molecule. This property can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Research on various N-acylpiperidine analogues has demonstrated that the length of the acyl chain can dramatically affect biological potency. Systematic modifications, such as comparing octanoyl (C8), decanoyl (C10), and dodecanoyl (C12) chains, have been employed to probe the optimal chain length for specific biological targets. For instance, in a series of piperine (B192125) analogues investigated for neuroprotective effects, modifications to the acyl moiety were crucial for activity. nih.gov The decanoyl group often represents a balance between sufficient lipophilicity to facilitate membrane interaction and an appropriate length and flexibility to fit optimally within a specific receptor's binding site.

The size of the heterocyclic ring also plays a crucial role in the SAR of N-acylamides. Comparing this compound with its analogues containing a five-membered pyrrolidine (B122466) ring or a seven-membered hexamethyleneimine ring reveals the impact of ring size on activity.

Pyrrolidine and piperidine derivatives are common motifs in a wide range of biologically active compounds, including alkaloids. nih.govresearchgate.net The choice between a pyrrolidine and a piperidine ring can influence the conformational flexibility and the spatial arrangement of substituents, thereby affecting binding affinity to a target. For example, in a study of antitubercular agents, the activity of 6-substituted pyridine and pyrazine derivatives decreased in the order of piperidine > pyrrolidine > morpholine, highlighting the favorable properties of the piperidine ring in that specific context. nih.gov This suggests that the six-membered ring of piperidine may provide an optimal geometry for interaction with the biological target compared to the five-membered pyrrolidine ring.

| Heterocyclic Ring | Relative Activity Order | Key Observations |

|---|---|---|

| Piperidine | 1 | Often exhibits the highest potency in comparative studies. nih.gov |

| Pyrrolidine | 2 | Generally shows good activity but often less than the corresponding piperidine analogue. nih.gov |

| Morpholine | 3 | The presence of the oxygen heteroatom can alter polarity and binding interactions, often leading to lower activity in certain contexts. nih.gov |

Positional and Stereochemical Effects of Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring of this compound provides a powerful means to modulate its biological activity. The position, nature, and stereochemistry of these substituents can have profound effects on the molecule's conformation, physicochemical properties, and interactions with its biological target.

For example, in the development of neuroprotective agents based on piperine analogues, various substitutions on the piperidine ring were explored to optimize activity. nih.gov Similarly, studies on ketamine analogues with substituted benzene rings attached to the piperidine structure revealed that the position of the substituent (ortho, meta, or para) significantly influenced anesthetic and analgesic properties. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com

The stereochemistry of substituents is also a critical factor. The rational design of 2,5-disubstituted piperidine derivatives showed that the cis and trans isomers can exhibit differential activity and selectivity for biological targets like the dopamine transporter. nih.gov This highlights the importance of controlling the three-dimensional arrangement of atoms for optimal biological effect.

Influence of Heteroatom Incorporation and Ring Modifications on SAR

For instance, a comparative study of piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists found that the piperidine core was crucial for high affinity at the sigma-1 receptor. nih.gov Replacing the piperidine with a piperazine ring dramatically reduced this affinity. nih.gov In another study, the substitution of a piperidine ring with a quinuclidine moiety, which constrains the ring in a boat-like conformation, maintained good binding affinity, suggesting that the receptor might prefer a piperidine conformation that deviates from an ideal chair state. nih.gov

| Core Structure | Target Receptor | Relative Affinity | Reference |

|---|---|---|---|

| Piperidine | Sigma-1 | High | nih.gov |

| Piperazine | Sigma-1 | Low | nih.gov |

| Quinuclidine | P2Y14 | High (maintained) | nih.gov |

Rational Design Principles for Optimizing this compound Derivatives

The rational design of novel this compound derivatives with improved biological activity involves a multi-faceted approach that leverages SAR data, computational modeling, and synthetic chemistry. mdpi.comresearchgate.net Key principles for optimizing these derivatives include:

Conformational Constraint: Introducing structural features that lock the molecule into a bioactive conformation can enhance potency and selectivity. This can be achieved through the introduction of bulky substituents, ring fusion, or the use of bridged piperidine systems. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For example, replacing a potentially toxic sulfonamide group with a dimethylphosphine oxide or phosphonate ester has been explored in the design of HIV-1 inhibitors. nih.gov

Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (logP) and pKa through the introduction of specific substituents, such as fluorine atoms, can improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Target-Specific Interactions: Utilizing molecular docking and other computational tools to predict how analogues will bind to a target protein can guide the design of derivatives with enhanced interactions, such as additional hydrogen bonds or hydrophobic contacts.

Multi-Target Ligand Design: In complex diseases, designing ligands that can interact with multiple targets can be a promising therapeutic strategy. This approach has been used in the design of N-benzyl piperidine derivatives for Alzheimer's disease. nih.gov

By applying these principles, medicinal chemists can systematically optimize the structure of this compound to develop new derivatives with enhanced potency, selectivity, and drug-like properties.

Mechanistic Investigations of Biological Activities of N Decanoyl Piperidine

Chemosensory and Insecticidal Mechanisms

The piperidine (B6355638) ring is a structural motif found in numerous natural alkaloids and synthetic compounds exhibiting insecticidal properties. Research into N-(Decanoyl)piperidine and related N-acyl piperidines has revealed significant toxicity against various insect pests, prompting investigations into their mechanisms of action.

This compound has demonstrated notable insecticidal activity against the yellow fever mosquito, Aedes aegypti, a primary vector for diseases such as dengue, Zika, and chikungunya. In a comprehensive study evaluating 33 piperidine derivatives, the toxicity of these compounds was assessed via topical application to adult female Ae. aegypti mosquitoes. nih.govgoogle.com The lethal dose 50 (LD50), which represents the dose required to kill 50% of the test population within 24 hours, was determined for each compound.

For this compound, the LD50 was found to be 2.74 µg per mosquito. google.com The study highlighted how modifications to both the acyl chain and the piperidine ring influence toxicity. For instance, the toxicity of N-acyl piperidines was compared with derivatives containing methyl groups at various positions on the piperidine ring. This structure-activity relationship (SAR) data is crucial for the rational design of more potent insecticides. nih.gov

Table 1: Comparative Toxicity of Selected Piperidine Derivatives Against Aedes aegypti

| Compound | LD50 (µ g/mosquito ) |

|---|---|

| 2-Ethyl-piperidine | 0.80 |

| This compound | 2.74 |

| N-(Dodecanoyl)piperidine | 8.76 |

| 1-Decanoyl-4-methyl-piperidine | 4.90 |

| 1-Dodecanoyl-4-methyl-piperidine | 6.71 |

Data sourced from Pridgeon et al. (2007). nih.govgoogle.com

While the precise molecular target of this compound is not fully elucidated, research on structurally related piperidine-based insecticides provides insight into potential mechanisms. One plausible pathway is the modulation of neurotransmitter receptors. Molecular docking studies of other insecticidal piperine (B192125) derivatives suggest they may act on γ-aminobutyric acid (GABA) receptors in insects. science.gov The GABA receptor is a ligand-gated ion channel that is a major inhibitory neurotransmitter receptor in the insect central nervous system; its disruption can lead to hyperexcitation, paralysis, and death.

Another potential mechanism involves the disruption of hormonal regulation. In silico studies on various N-acyl piperidine derivatives have identified them as potential inhibitors of juvenile hormone (JH), a critical hormone that regulates insect development, metamorphosis, and reproduction. researchgate.netwipo.int By interfering with JH pathways, these compounds could act as potent insect growth regulators. Other related amide insecticides have been shown to target ryanodine (B192298) receptors, which are critical for regulating intracellular calcium release and muscle function in insects. google.com Further research is required to determine which of these or other potential pathways is the primary mode of action for this compound.

Herbicidal Mechanisms and Plant Interaction

Beyond its insecticidal properties, the N-acyl amide structural class, particularly compounds derived from Piper species, has demonstrated significant phytotoxicity. nih.gov Sarmentine, a naturally occurring amide that is structurally very similar to this compound (differing by a pyrrolidine (B122466) ring instead of a piperidine ring), has been identified as a potent natural herbicide. nih.gov

The primary herbicidal mechanism of these compounds appears to be as a contact desiccant. nih.gov Research indicates that sarmentine and related fatty acid amides act by disrupting the cuticular wax layer that protects the leaf surface. nih.gov This action is analogous to that of herbicidal soaps, such as pelargonic acid (nonanoic acid) and decanoic acid. By stripping this protective layer, the herbicide causes rapid water loss from the plant tissue, leading to cellular desiccation and necrosis. This mode of action results in broad-spectrum, contact-based herbicidal activity, causing rapid foliage burn-down on weeds. nih.gov This suggests that this compound likely shares this mechanism of disrupting plant cuticles, leading to phytotoxic effects.

Enzyme Inhibition Profiles and Molecular Mechanisms

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of specific enzyme inhibitors. While this compound itself may not be a potent inhibitor of the enzymes discussed below, its core structure—a decanoyl "capping group" linked to a piperidine ring—is a foundational element in the development of more complex and targeted inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. researchgate.net The overexpression or aberrant activity of HDACs is linked to the development of various cancers, making them a key target for therapeutic intervention.

A general pharmacophore model for an HDAC inhibitor consists of three parts: a "capping group" that interacts with the surface of the enzyme, a "linker" that fits into the catalytic tunnel, and a "zinc-binding group" (ZBG) that chelates the zinc ion in the active site. In the context of this compound, the decanoyl group can serve as the capping group and the piperidine ring can function as part of the linker. However, to achieve potent HDAC inhibition, this scaffold must be chemically modified to include a ZBG, such as a hydroxamic acid. Numerous studies have successfully designed and synthesized N-substituted piperidine hydroxamic acids that act as submicromolar inhibitors of HDACs and exhibit antiproliferative activity in cancer cell lines.

O-GlcNAcase (OGA) is the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) post-translational modification from nuclear and cytosolic proteins. This modification is in a dynamic interplay with phosphorylation, and dysregulation of O-GlcNAcylation has been implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. Specifically, increasing the O-GlcNAcylation of the tau protein is a therapeutic strategy aimed at reducing its abnormal hyperphosphorylation, a hallmark of the disease.

Inhibition of OGA leads to increased global O-GlcNAcylation, making OGA a promising drug target. The piperidine ring has been identified as a key structural moiety in the design of potent and selective non-saccharide OGA inhibitors. Research has led to the discovery of 4-(arylethynyl)piperidine derivatives with significant enzymatic and cellular potency. These compounds effectively increase protein O-GlcNAcylation levels and reduce tau phosphorylation in cellular models, underscoring the value of the piperidine scaffold in developing therapeutics for neurodegenerative diseases.

Steroid-5alpha-reductase Isozyme Inhibition

Research into the direct inhibitory effects of this compound on steroid-5alpha-reductase (5α-R) isozymes is not extensively documented in publicly available scientific literature. However, the broader class of piperidine-containing compounds has been investigated for this activity. The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and has three known isozymes: 5α-R1, 5α-R2, and 5α-R3. nih.gov Inhibition of these isozymes is a therapeutic strategy for androgen-dependent conditions.

Studies on synthetic N-substituted piperidine derivatives have demonstrated their potential as 5α-reductase inhibitors. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated for their inhibitory activity against human and rat 5α-reductase isozymes 1 and 2. nih.gov These compounds displayed a wide range of potencies. Notably, compound 7 (dicyclohexylacetyl derivative) showed potent inhibition of the type 2 isozyme in both human and rat models, with IC50 values of 60 nM and 80 nM, respectively, while exhibiting only moderate activity against the type 1 isozyme. nih.gov

The inhibitory activities of selected N-substituted piperidine-4-(benzylidene-4-carboxylic acids) are presented below.

| Compound | N-Substituent | Isozyme | Species | IC50 (µM) |

| 6 | Diphenylacetyl | 5α-Reductase Type 1 | Rat | 3.44 |

| 5α-Reductase Type 2 | Rat | 0.37 | ||

| 7 | Dicyclohexylacetyl | 5α-Reductase Type 2 | Human | 0.06 |

| 5α-Reductase Type 2 | Rat | 0.08 | ||

| 5α-Reductase Type 1 | Human/Rat | ~10 | ||

| 9 | Diphenylcarbamoyl | 5α-Reductase Type 1 | Rat | 0.54 |

| 5α-Reductase Type 2 | Rat | 0.69 |

Data sourced from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids). nih.gov

These findings indicate that the nature of the N-substituent on the piperidine ring plays a crucial role in the potency and selectivity of 5α-reductase inhibition. While these results are for structurally distinct piperidine derivatives, they suggest that the piperidine scaffold can be a component of 5α-reductase inhibitors. Further investigation would be required to determine if this compound possesses any inhibitory activity against these isozymes.

Monoamine Transporter Reuptake Inhibition

Direct studies on the effects of this compound on monoamine transporters—dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are not readily found in the scientific literature. However, the piperidine scaffold is a key structural feature in a variety of potent monoamine transporter inhibitors. nih.gov These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. nih.gov

Research has focused on hybrid molecules incorporating the piperidine moiety to achieve high affinity and selectivity for these transporters. For example, piperidine-based nocaine/modafinil hybrid ligands have been synthesized and shown to exhibit improved potency at all three monoamine transporters, with particular efficacy at DAT and NET. nih.gov The design of such compounds highlights the versatility of the piperidine ring in developing ligands that can interact with the binding sites of these transporters.

The inhibitory activity of these hybrid ligands underscores the potential for piperidine derivatives to modulate monoaminergic neurotransmission. The specific structure of the substituent on the piperidine nitrogen is a critical determinant of the inhibitory profile. The decanoyl group of this compound, being a long aliphatic chain, would confer significant lipophilicity, which could influence its interaction with the transmembrane domains of the monoamine transporters. However, without direct experimental data, its activity as a monoamine transporter reuptake inhibitor remains speculative.

Receptor Binding Affinity and Ligand-Receptor Interactions

Melanin-Concentrating Hormone Receptor 1 (MCH R1) Antagonism

There is currently no specific evidence in the peer-reviewed literature to suggest that this compound acts as an antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH R1). The MCH R1 is a G-protein-coupled receptor predominantly expressed in the brain, where it is involved in the regulation of energy homeostasis and feeding behavior. nih.govnih.gov Antagonism of this receptor is being explored as a potential therapeutic approach for obesity. mssm.edu

Histamine (B1213489) H3 Receptor (H3R) Modulation

While direct studies on this compound's interaction with the Histamine H3 Receptor (H3R) are not available, the piperidine moiety is a key structural element in many H3R ligands. nih.govnih.gov The H3R is a G-protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. polimi.it

Sigma-1 Receptor (σ1R) Ligand Interactions

There is no direct evidence to indicate that this compound is a ligand for the Sigma-1 Receptor (σ1R). However, the piperidine scaffold is a prominent feature in many known σ1R ligands. nih.govunict.itdntb.gov.ua The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is involved in the modulation of various signaling pathways. nih.gov

As mentioned previously, the piperidine moiety has been identified as a key structural element for dual affinity at both the H3R and σ1R. nih.govpolimi.itnih.gov Studies comparing piperazine (B1678402) and piperidine derivatives have shown that the piperidine-containing compounds often exhibit higher affinity for the σ1R. nih.gov This highlights the importance of the piperidine ring in the pharmacophore for σ1R ligands. The nature of the substituent on the piperidine nitrogen significantly influences the binding affinity and selectivity. The long, flexible decanoyl chain of this compound would need to be accommodated within the σ1R binding site, and its potential interactions would determine whether it can act as a ligand.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Direct experimental data on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is not available in the current scientific literature. nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. frontiersin.orgmdpi.com They are pentameric structures composed of various subunits, leading to a diversity of receptor subtypes with distinct pharmacological properties. youtube.com

The piperidine ring is a structural component of various natural and synthetic compounds that interact with nAChRs. For example, novel piperidine derivatives, such as 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides, have been designed and synthesized as antagonists for the α7 nAChR subtype. nih.gov The positively charged nitrogen in the methylpiperidinium moiety is crucial for a cation-π interaction with the aromatic residues in the agonist binding site of the receptor. nih.gov In the case of this compound, the nitrogen atom is part of an amide linkage, which would alter its basicity and ability to be protonated compared to a simple tertiary amine. This structural difference would significantly impact its potential to interact with the nAChR binding site in a similar manner to the aforementioned antagonists. Further research, including binding assays and electrophysiological studies, would be necessary to determine if this compound has any affinity for or modulatory effect on nAChRs. nih.gov

Mu-Opioid Receptor Binding

Direct mechanistic studies on the binding affinity of this compound for the mu-opioid receptor (MOR) have not been extensively reported in publicly available scientific literature. The piperidine ring is a key structural feature in many potent opioid analgesics, including fentanyl and its derivatives, which act as agonists at the MOR. researchgate.netscielo.org.mx The analgesic potential of narcotic drugs is strongly associated with their binding to G-protein coupled opioid receptors, particularly the mu-opioid receptors (MOR) in the central nervous system. nih.gov

Research into synthetic phenylpiperidine series, such as fentanyl, demonstrates that their analgesic and sedative effects are mediated through action as an agonist at the mu-opioid receptor in the dorsal horn, which inhibits ascending pain pathways. researchgate.netscielo.org.mx Structure-activity relationship studies of various piperidine derivatives have shown that modifications to the N-substituent and other positions on the piperidine ring can significantly alter binding affinity and efficacy at the MOR. nih.gov However, without specific experimental data on this compound, its interaction with the mu-opioid receptor remains uncharacterized.

Investigation of Other Reported Biological Activities in Piperidine Derivatives

The piperidine nucleus is a common scaffold in a multitude of biologically active compounds, leading researchers to investigate its derivatives for a wide range of pharmacological activities. biointerfaceresearch.com

Antimicrobial Activity

While specific studies detailing the antimicrobial activity of this compound are not prominent, the broader class of N-acylpiperidines and other piperidine derivatives has been evaluated for such properties. Research has shown that various synthetic piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating the potential of the piperidine motif in developing new antimicrobial agents. researchgate.netnih.gov The mechanism often involves the disruption of bacterial cell membranes or other essential cellular processes. The specific antimicrobial spectrum and efficacy of this compound would require direct testing against various microbial strains.

Analgesic Effects

The analgesic properties of many piperidine derivatives are well-documented, primarily linked to their interaction with opioid receptors. nih.gov The piperidine ring is a crucial pharmacophore for analgesic activity in many synthetic opioids. nih.gov Studies on various substituted piperidine molecules have revealed them as a leading nucleus for potent pharmacological actions in pain management. nih.gov For example, research on 4-anilidopiperidines related to fentanyl led to a class of potent opioid analgesic agents. mundialsiglo21.com The potential analgesic effect of this compound would likely be investigated through models that assess pain response, and its mechanism would be explored by examining its interaction with pain-related receptors, such as the opioid receptors.

Antiproliferative Activity

The potential of piperidine-containing compounds as antiproliferative agents has been an area of active research. nih.gov Amide alkaloids from Piper species, which share the N-acylpiperidine structure, and their synthetic derivatives have been evaluated for their activity against various human tumor cell lines. nih.gov Studies have indicated that certain structural features, such as specific substitutions on the acyl chain or the piperidine ring, can be critical for cytotoxicity against cancer cells, including multidrug-resistant (MDR) cell lines. nih.gov For example, one study on amide alkaloids found that replacing an isobutylamino group with a piperidin-1-yl group significantly improved antiproliferative activity. nih.gov The investigation into this compound's antiproliferative potential would involve screening against a panel of cancer cell lines to determine its cytotoxicity and selectivity.

Computational and in Silico Approaches in N Decanoyl Piperidine Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the specific interactions that govern the biological activity of N-(Decanoyl)piperidine.

Research involving piperidine (B6355638) derivatives utilizes molecular docking software like AutoDock Vina to simulate the binding of these ligands into the active sites of various protein targets. nih.gov The process involves generating multiple possible conformations of the ligand within the protein's binding pocket and scoring them based on energy functions to identify the most favorable binding mode. nih.gov

For this compound, docking studies focus on key structural features:

The Piperidine Ring: The nitrogen atom within the piperidine ring is often protonated under physiological conditions. This positive charge allows it to act as a key positive ionizable feature, forming crucial ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the receptor's active site. nih.govmdpi.com

The Carbonyl Group: The oxygen atom of the amide carbonyl group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in the protein.

The Decanoyl Chain: This long, lipophilic alkyl chain plays a significant role in establishing hydrophobic interactions with nonpolar pockets within the binding site. These interactions are critical for the ligand's affinity and stability within the receptor.

Docking studies on related piperidine compounds have revealed specific interactions with key residues in various targets, such as Trp 143 in the acetylcholine-binding protein (Ls-AChBP) and Asp residues in G protein-coupled receptors (GPCRs). mdpi.comnih.gov These computational models provide a structural hypothesis for the ligand's mechanism of action and can guide the rational design of new analogues with improved binding affinity.

| Structural Feature of this compound | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic Interaction / Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |

| Amide Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |

| Decanoyl Alkyl Chain | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

Pharmacophore Modeling for Bioactive N-Acylpiperidines

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. slideshare.net A pharmacophore model represents the key interaction points between a ligand and a target receptor, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. slideshare.net

For the N-acylpiperidine class of compounds, ligand-based pharmacophore models are often developed when the 3D structure of the biological target is unknown. slideshare.net These models are generated by superimposing a set of structurally diverse but functionally similar active molecules and extracting their common chemical features. researchgate.net

A typical pharmacophore model for bioactive N-acylpiperidines, including this compound, would likely consist of the following features:

A Positive Ionizable (PI) Feature: Corresponding to the protonated nitrogen of the piperidine ring. nih.govnih.gov

A Hydrogen Bond Acceptor (HBA): Represented by the carbonyl oxygen of the amide group.

One or More Hydrophobic (HY) Features: Derived from the long decanoyl alkyl chain, which can occupy hydrophobic pockets in the receptor. nih.govnih.gov

Once developed and validated, these pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. slideshare.net They are also crucial for aligning molecules in the development of 3D-QSAR models. nih.gov

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Positive Ionizable (PI) | Piperidine Nitrogen | Forms ionic bonds or strong hydrogen bonds with the target. |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Accepts hydrogen bonds from donor groups on the receptor. |

| Hydrophobic (HY) | Acyl Chain (e.g., Decanoyl) | Engages in van der Waals and hydrophobic interactions. |

Prediction of Activity Spectra for Substances (PASS) for Target Identification

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a comparison of the compound's structure with a large database of known biologically active substances. nih.govclinmedkaz.org The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for various types of biological effects, including pharmacological activities, mechanisms of action, and specific toxicities. nih.govscispace.com

For a novel or understudied compound like this compound, the PASS tool can be used as a first-pass screening method to identify potential biological targets and therapeutic applications. clinmedkaz.org The input for a PASS prediction is simply the 2D structural formula of the molecule. nih.gov The output is a list of potential activities with corresponding Pa and Pi values.

If Pa > 0.7 , the compound is highly likely to exhibit that activity. scispace.com

If 0.5 < Pa < 0.7 , the compound is likely to exhibit the activity. scispace.com

If Pa < 0.5 , the compound is unlikely to exhibit the activity. scispace.com

Studies on other piperidine derivatives have shown that PASS can predict activities against a wide range of targets, including enzymes, G-protein coupled receptors, voltage-gated ion channels, and transport systems, suggesting potential uses in oncology and central nervous system (CNS) disorders. clinmedkaz.orgclinmedkaz.org These predictions, while not definitive, are valuable for prioritizing experimental studies and focusing research efforts on the most probable mechanisms of action. clinmedkaz.org

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Membrane permeability inhibitor | 0.815 | 0.006 | High probability of activity |

| CYP2D6 inhibitor | 0.750 | 0.021 | High probability of activity |

| Antineoplastic | 0.620 | 0.035 | Likely to be active |

| Kinase Inhibitor | 0.554 | 0.098 | Likely to be active |

In Silico Evaluation of Molecular Targets and Biological Activity Spectra

A comprehensive in silico evaluation of this compound involves an integrated workflow that combines multiple computational tools to build a robust profile of its potential biological activities and molecular targets. ijsrset.com This approach goes beyond a single method, leveraging the strengths of different platforms to generate and then refine hypotheses about the compound's function.

A typical workflow includes:

Target Prediction: Initial screening using tools like PASS and SwissTargetPrediction. clinmedkaz.org These platforms analyze the chemical structure of this compound to suggest a list of the most probable protein targets based on ligand-based similarity principles. clinmedkaz.orgclinmedkaz.org

Molecular Docking: The top-ranked potential targets identified in the first step are then used for molecular docking studies. This step models the physical interaction between this compound and each potential receptor, providing insights into binding modes and affinities. ijsrset.comresearchgate.net

Binding Free Energy Calculation: To further refine the docking results, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. These calculations provide a more accurate estimation of the binding free energy, helping to rank the potential targets more reliably. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed using platforms like SwissADME and pkCSM. ijsrset.com This step is crucial to assess the "drug-likeness" of the compound and predict potential liabilities early in the research process.

This multi-faceted in silico approach allows researchers to construct a detailed biological activity spectrum for this compound, highlighting the most promising targets for subsequent experimental validation and guiding further drug development efforts. clinmedkaz.orgijsrset.com

| Computational Method | Purpose | Example Platform/Tool |

|---|---|---|

| Target Fishing / Prediction | Identify a list of potential protein targets. | PASS, SwissTargetPrediction |

| Molecular Docking | Predict binding conformation and affinity. | AutoDock, Glide, GOLD |

| Binding Free Energy Calculation | Refine and rank docking poses with higher accuracy. | MM-GBSA, MM-PBSA |

| ADMET Prediction | Evaluate pharmacokinetic and toxicological properties. | SwissADME, pkCSM, ProTox-II |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activities.

The development of a QSAR model for a series of N-acylpiperidines would typically involve the following steps:

Data Set Assembly: A collection of N-acylpiperidine analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is usually divided into a training set for model building and a test set for validation. afantitis.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), physicochemical (e.g., logP, polar surface area), and 3D properties (e.g., LUMO energy). afantitis.commdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the most relevant descriptors with the observed biological activity. mdpi.comnih.gov Feature selection techniques, like genetic algorithms (GA), are often employed to select the most predictive subset of descriptors. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation is performed using methods like leave-one-out cross-validation (q²), while external validation is conducted by using the model to predict the activities of the compounds in the test set (R²_pred). mdpi.com

For N-acylpiperidines, QSAR models can elucidate which structural features, such as the length and branching of the acyl chain or substitutions on the piperidine ring, are critical for activity. These models serve as powerful predictive tools to estimate the biological activity of newly designed, not-yet-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent analogues. mdpi.com

| Descriptor Class | Example Descriptors | Structural Information Encoded |

|---|---|---|

| Physicochemical | LogP, Polar Surface Area (PSA), Dipole Moment | Lipophilicity, polarity, charge distribution |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Molecular size, flexibility |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

Advanced Research Directions and Emerging Applications of N Decanoyl Piperidine

Development of N-(Decanoyl)piperidine as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of fluorescent probes, in particular, has become essential for visualizing biological processes in real-time. ucsd.edu While research on this compound specifically as a chemical probe is still emerging, the broader class of piperidine-based compounds has shown significant promise in this area.

The piperidine (B6355638) scaffold is a versatile platform for the development of fluorescent probes. researchgate.net For instance, piperidine-based fluorescent materials have been synthesized with emission wavelengths ranging from 540 to 670 nm, spanning the green to red spectrum. researchgate.net These materials hold potential for applications in biological imaging. Furthermore, piperazine-based fluorescent probes have been successfully developed for the dual-channel detection of hydrogen sulfide (B99878) in living cells. rsc.orgresearchgate.net

Given the structural similarities, this compound could be functionalized to create novel chemical probes. The decanoyl chain provides a lipophilic tail that could facilitate membrane interaction, while the piperidine ring could be modified with fluorophores or other reporter groups. Such probes could be designed to target specific enzymes or receptors, allowing for the investigation of their roles in cellular signaling pathways. The development of these tools would be invaluable for understanding the complex biological systems where N-acylpiperidines may have an effect.

Exploration in Plant Growth Stimulation

The application of chemical compounds to enhance crop resilience and yield is a cornerstone of modern agriculture. mdpi.com While the direct effects of this compound on plant growth are not yet extensively documented, research on structurally related N-acyl amides, known as alkamides, provides compelling evidence for its potential in this field.

Alkamides are a class of lipid compounds that have been shown to regulate various aspects of plant morphogenesis. researchgate.net For example, N-isobutyl decanamide (B1670024) has demonstrated a dose-dependent effect on the growth of Arabidopsis thaliana, with lower concentrations promoting an increase in both shoot and root biomass. researchgate.net These effects are linked to the stimulation of adventitious root formation and the accumulation of nitric oxide, a key signaling molecule in plant development. researchgate.net

Similarly, piperidine alkaloids, while not directly analogous to this compound, are known to play a role in regulating plant growth. researchgate.net The application of certain plant growth regulators containing a piperidinium (B107235) structure, such as N, N-dimethyl piperidinium chloride (DPC), is a common practice in the cultivation of crops like cotton. nih.gov DPC is known to influence the synthesis of gibberellic acid, a crucial plant hormone. nih.gov

These findings suggest that this compound, as an N-acylpiperidine, warrants investigation as a potential plant biostimulant. Its influence on root architecture, biomass accumulation, and hormonal signaling pathways could offer new strategies for improving crop productivity and resilience to environmental stressors. mdpi.com

Novel Therapeutic Research Avenues for Piperidine Derivatives

The piperidine moiety is a privileged structure in medicinal chemistry, found in over twenty classes of pharmaceuticals. nih.govencyclopedia.pubresearchgate.net The versatility of the piperidine scaffold allows for the development of drugs with a wide range of therapeutic applications, from anticancer agents to treatments for neurodegenerative diseases. encyclopedia.pubijnrd.org

Table 1: Therapeutic Areas of Piperidine Derivatives

| Therapeutic Area | Examples of Piperidine Derivative Applications | Key Mechanisms of Action |

|---|---|---|

| Cancer Therapy | Ligands for the M3 muscarinic acetylcholine (B1216132) receptor in androgen-refractory cancer cell lines. encyclopedia.pub | M3R activation stimulates cell proliferation and resistance to apoptosis. encyclopedia.pub |

| Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). encyclopedia.pub | Donepezil, a piperidine derivative, is a leading AChE inhibitor. encyclopedia.pub |

| Pain Management | Targeting µ-opioid receptors for analgesic effects. tandfonline.com | Piperidine is an essential moiety of morphine. tandfonline.com |

| Anti-inflammatory | N-acyl-N-phenyl ureas of piperidine have shown anti-inflammatory activity comparable to indomethacin. nih.gov | The precise mechanism is under investigation, but it involves modulation of inflammatory pathways. nih.gov |

Recent research has expanded the therapeutic potential of piperidine derivatives. For example, N-substituted-piperidine analogs are being investigated as multi-potent agents for Alzheimer's disease, with some demonstrating significant free radical scavenging properties. ajchem-a.com In the realm of pain management, novel derivatives of 4-amino methyl piperidine have shown excellent analgesic activity by targeting µ-opioid receptors. tandfonline.com Furthermore, certain N-acylpiperidines have demonstrated anti-proliferative activity against various cancer cell lines. nih.gov

While specific therapeutic applications for this compound have yet to be fully elucidated, the broad spectrum of biological activities exhibited by other piperidine derivatives suggests numerous promising avenues for future research. Its unique lipophilic nature may offer advantages in terms of bioavailability and target engagement.

Bio-inspired Analogue Discovery from Natural Products

Natural products have long been a vital source of inspiration for the development of new drugs. explorationpub.com Many biologically active natural products contain the piperidine ring, making them excellent starting points for the discovery of novel therapeutic agents. researchgate.net

Tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, are a prime example. nih.govmdpi.com These complex molecules exhibit potent antiproliferative effects across a range of cancer cell lines. nih.govmdpi.com The intricate architecture of TcBPAs, featuring two central piperidine units, highlights the diverse ways in which this scaffold can be elaborated in nature to achieve specific biological functions. nih.govmdpi.com

The process of bio-inspired synthesis involves using the structures of natural products as a blueprint for designing and synthesizing novel analogues with improved properties. nih.gov For instance, starting from the natural product piperine (B192125), found in black pepper, novel derivatives have been synthesized with enhanced anti-inflammatory and analgesic effects. nih.gov

This approach could be applied to discover analogues of this compound. By studying the vast array of naturally occurring piperidine alkaloids, researchers can identify key structural features that confer biological activity. This knowledge can then be used to design and synthesize novel N-acylpiperidines, including derivatives of this compound, with tailored therapeutic properties.

Q & A

Q. How can researchers synthesize and characterize N-(Decanoyl)piperidine with high purity for pharmacological studies?

- Methodological Answer : Synthesis typically involves coupling decanoyl chloride with piperidine derivatives under anhydrous conditions. Key steps include:

- Reaction optimization : Use of coupling agents (e.g., HATU/DCC) to enhance acyl-piperidine bond formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC or NMR .

- Characterization :

- NMR (¹H/¹³C) to confirm structure and purity.

- Mass spectrometry for molecular weight verification .

- Critical controls : Include blank reactions to rule out side products and use internal standards for quantification .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Receptor binding assays : Use radioligand displacement studies (e.g., for neuropeptide Y receptors) to quantify affinity (IC₅₀ values) .

- Enzyme inhibition assays : Test against targets like acetylcholinesterase or monoamine oxidases with spectrophotometric detection .

- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) in neuronal or cancer cell lines, ensuring replicates (n ≥ 3) and solvent controls .

- Data interpretation : Normalize activity to reference inhibitors (e.g., donepezil for acetylcholinesterase) and apply statistical tests (ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacological profile of this compound analogs?

- Methodological Answer :

- Variable modification : Synthesize analogs with altered acyl chain lengths (e.g., octanoyl vs. dodecanoyl) or piperidine substituents (e.g., methyl, fluoro groups) .

- Biological testing : Compare analogs across assays (e.g., receptor binding, metabolic stability) to identify critical structural motifs.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors .

- Example SAR findings :

| Substituent | Receptor Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Decanoyl | 120 ± 15 | 45 ± 5 |

| Octanoyl | 250 ± 30 | 30 ± 3 |

| Data adapted from piperidine derivative studies |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound-based compounds?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and blood-brain barrier penetration .

- Dose-response alignment : Ensure in vivo doses match in vitro effective concentrations, adjusting for protein binding and metabolism .

- Mechanistic studies : Use PET imaging (e.g., with [¹¹C]-labeled tracers) to validate target engagement in live models .

- Replication : Conduct independent in vivo studies with standardized protocols (NIH guidelines) to confirm reproducibility .

Q. How should researchers design experiments to elucidate the molecular targets of this compound derivatives in neurological systems?

- Methodological Answer :

- Target deconvolution : Employ affinity chromatography or pull-down assays with brain homogenates to isolate binding proteins .

- Genome-wide CRISPR screens : Identify genes essential for compound efficacy in neuronal cell lines .

- Functional validation : Use siRNA knockdown or transgenic models to confirm target relevance (e.g., dopamine or serotonin receptors) .

- Data integration : Cross-reference proteomic data with databases (e.g., ChEMBL) to prioritize high-confidence targets .

Methodological Best Practices

- Experimental design : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses and minimize bias .

- Statistical rigor : Predefine sample sizes (power analysis) and include positive/negative controls in all assays .

- Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, randomization) and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.